molecular formula C11H16O3 B1583012 1-(2,2-Dimethoxyethyl)-4-methoxybenzene CAS No. 42866-92-2

1-(2,2-Dimethoxyethyl)-4-methoxybenzene

Cat. No. B1583012
CAS RN: 42866-92-2
M. Wt: 196.24 g/mol
InChI Key: UKVAXOJOOALGOT-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “1-(2,2-Dimethoxyethyl)-4-methoxybenzene” would depend on the specific conditions and reagents used. As an example, dimethoxyethane, a related compound, is often used in Grignard reactions and hydride reductions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,2-Dimethoxyethyl)-4-methoxybenzene” would depend on its specific structure. For instance, a related compound, dimethoxyethane, is a colorless, aprotic liquid ether used as a solvent . It’s miscible with water and has a boiling point of 85 °C .

Scientific Research Applications

Structural Analysis

  • Molecular Structure Studies : Research on various methoxybenzenes, including those similar to 1-(2,2-Dimethoxyethyl)-4-methoxybenzene, has focused on understanding their molecular structures. Studies have revealed details about planarity, steric hindrance, and hydrogen bonding in these molecules (Fun et al., 1997).

Chemical Synthesis and Reactions

  • Synthetic Applications : Research has been conducted on the synthesis and transformation of methoxybenzene derivatives. For instance, 1,2-Dimethoxy-3-methoxymethoxybenzene was used as a starting material for transforming a 1,2,3-trioxybenzene into various 1-oxy-2,3-dicarbobenzenes (Azzena et al., 1993).

Thermochemical Studies

  • Thermochemical Properties : Studies have investigated the thermochemical properties of methoxyphenols and dimethoxybenzenes, analyzing factors like vapor pressure, vaporization enthalpies, and fusion enthalpies. These studies are crucial for understanding the physical and chemical behaviors of such compounds in various conditions (Varfolomeev et al., 2010).

Material Science Applications

  • Materials for Energy Storage : Methoxybenzene derivatives have been studied for their potential use in energy storage, particularly in non-aqueous redox flow batteries. The chemical stability and solubility of these compounds in their charged state are critical characteristics for such applications (Zhang et al., 2017).

Environmental Impact Studies

  • Environmental Impact : The presence of volatile methoxybenzene compounds, including dimethoxybenzenes, has been studied in grains with off-odors. This research helps in understanding the environmental impact and potential health effects of these compounds (Seitz & Ram, 2000).

Analytical Chemistry Applications

  • Analytical Chemistry : Research has been conducted on the selective magnetic measurements of certain methoxybenzene compounds, contributing to the development of analytical techniques in chemistry (Bovée & Smidt, 1973).

Chemical Stability and Reactivity

  • Chemical Stability and Reactivity : The stability and reactivity of methoxybenzene derivatives, including those related to 1-(2,2-Dimethoxyethyl)-4-methoxybenzene, have been a subject of study. This includes research on the ozonolysis of lignin models and understanding the interaction with ozone in various conditions (Mvula et al., 2009).

Spectroscopic Characterization

  • Spectroscopic Analysis : Spectroscopic characterization, including X-ray crystallography and nuclear magnetic resonance, has been used to study the structures of methoxybenzene derivatives. This research is crucial for understanding the detailed molecular arrangements and electronic properties of these compounds (Gerzain et al., 1996).

Polymer Science

  • Polymer Synthesis : Research has also focused on the electrosynthesis and characterization of polymers based on methoxybenzene derivatives. This includes studies on their molecular weights, degrees of polymerization, and electrical conductivities (Moustafid et al., 1991).

Pyrolysis and Radical Formation

  • Pyrolysis Mechanisms : The pyrolysis mechanisms of methoxy-substituted compounds have been studied, especially concerning their ability to form radicals and participate in complex reaction pathways. This research is vital for understanding the thermal degradation and potential applications of these compounds in various industrial processes (Kim et al., 2014).

Safety And Hazards

The safety and hazards associated with “1-(2,2-Dimethoxyethyl)-4-methoxybenzene” would depend on its specific properties. For instance, a related compound, 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid, has been associated with certain hazards, including being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for “1-(2,2-Dimethoxyethyl)-4-methoxybenzene” would depend on its potential applications. For instance, if it’s a useful intermediate in organic synthesis, future research might focus on developing more efficient synthesis methods or exploring new reactions .

properties

IUPAC Name

1-(2,2-dimethoxyethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-12-10-6-4-9(5-7-10)8-11(13-2)14-3/h4-7,11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVAXOJOOALGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339222
Record name 1-(2,2-Dimethoxyethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Dimethoxyethyl)-4-methoxybenzene

CAS RN

42866-92-2
Record name 1-(2,2-Dimethoxyethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42866-92-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AD Chowdhury, GK Lahiri - scholar.archive.org
6 O2 (1 atm) 0 0 a Reaction conditions: 1 mol% Fe (BF4) 2. 6H2O, 1 mol% dipic, styrene, 1.5 eqv. oxidant in 4 mL methanol, RT, 20 h. See the experimental part for the details. b …
Number of citations: 0 scholar.archive.org
J Xu, X Xie, J Wang, J Jiang - Green Chemistry, 2016 - pubs.rsc.org
Conventional thermochemical liquefaction of lignocellulosic biomass produces an unpredictable complex mixture of oxygenated products, which creates techno-economic barriers …
Number of citations: 76 pubs.rsc.org
JW Yoo, Y Seo, JB Park, YG Kim - Tetrahedron, 2020 - Elsevier
Aliphatic aldehydes can be homologated to both one-carbon shorter and one-carbon longer homologous carbonyl compounds through the 2–4 steps of reactions via the same …
Number of citations: 6 www.sciencedirect.com

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